

# Spectroscopic Analysis: Confirming the Structure of Disalicylide and Its Comparison with Related Salicylates

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## Compound of Interest

Compound Name: *Disalicylide*

Cat. No.: *B3328571*

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A definitive structural confirmation of **Disalicylide**, a cyclic dimer of salicylic acid, is achieved through a combination of spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic data for **Disalicylide**, its monomeric precursor Salicylic Acid, and its cyclic trimer Trisalicylide. The presented data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offers researchers a comprehensive reference for the characterization of these compounds.

The structural elucidation of cyclic molecules like **Disalicylide** is crucial for understanding their chemical properties and potential applications in drug development and materials science. Spectroscopic methods provide a non-destructive and highly detailed view of the molecular structure, allowing for unambiguous identification and characterization.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Disalicylide**, Salicylic Acid, and Trisalicylide. This side-by-side comparison highlights the characteristic spectral features that differentiate the monomeric, dimeric, and trimeric forms.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	Hydroxyl Proton (Phenolic)
Disalicylide	7.20 - 8.10 (m)	Not Present
Salicylic Acid	6.90 - 7.90 (m)	~11.0 (br s)
Trisalicylide	7.17 (t, J=7.6 Hz, 1H), 7.34 (d, J=8.2 Hz, 1H), 7.59 (t, J=7.8 Hz, 1H), 7.96 (d, J=7.8 Hz, 1H)	Not Present

Note: Specific peak multiplicities and coupling constants for **Disalicylide** are not readily available in the public domain and would require experimental determination.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Carbonyl Carbon (C=O)	Aromatic Carbons
Disalicylide	~165	~120 - 155
Salicylic Acid	172.5	117.8, 119.3, 130.6, 134.0, 136.5, 161.8
Trisalicylide	164.7	122.9, 125.4, 126.2, 133.0, 134.8, 150.9

Note: The chemical shifts for **Disalicylide** are estimated based on the expected chemical environment and comparison with related structures.

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Ion $[\text{M}]^+$	Key Fragmentation Peaks
Disalicylide	240.04	121 (Salicyloyl cation), 92
Salicylic Acid	138.03	120 (Loss of $\text{H}_2\text{O}$ ), 92 (Loss of CO)
Trisalicylide	360.06	240 ( $[\text{M}-\text{C}_7\text{H}_4\text{O}_2]^+$ ), 121 (Salicyloyl cation)

Table 4: Infrared (IR) Spectroscopy Data (Wavenumber in  $\text{cm}^{-1}$ )

Compound	Carbonyl (C=O) Stretch	O-H Stretch (Phenolic)	C-O Stretch (Ester)
Disalicylide	~1730 - 1750 (ester)	Not Present	~1250 - 1300
Salicylic Acid	~1660 - 1690 (carboxylic acid)	~2500 - 3300 (broad)	~1200 - 1300
Trisalicylide	1736 (ester)	Not Present	1286, 1248

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Spectroscopy:** The  $^1\text{H}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- **$^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) are often required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

### Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

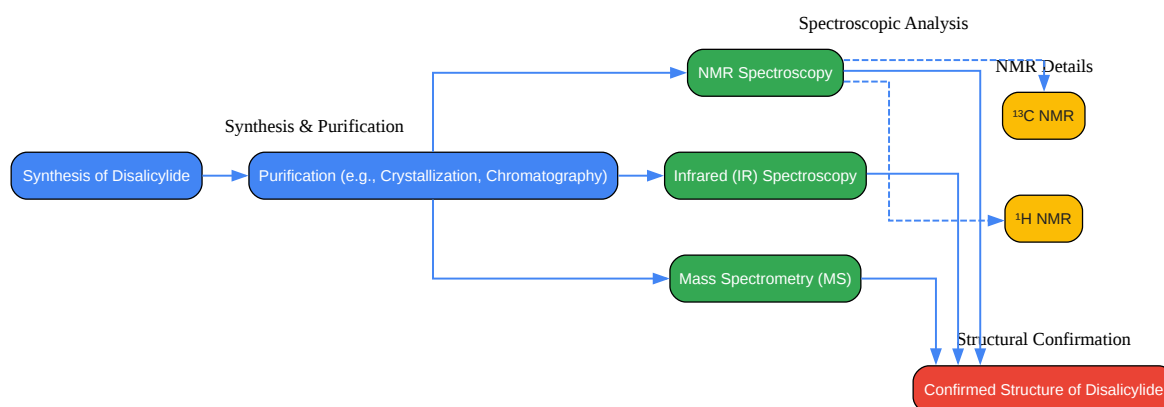
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds like **Disalicylide** and Trisalicylide, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.
- Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ). The resulting mass spectrum shows the molecular ion peak and various fragment ions, which provide information about the molecular weight and structure.

## Infrared (IR) Spectroscopy

- Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide) pellet or as a mull with Nujol. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
- Analysis: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different wavenumbers. The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

## Workflow for Spectroscopic Analysis of Disalicylide

The following diagram illustrates the logical workflow for the structural confirmation of **Disalicylide** using the described spectroscopic techniques.



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